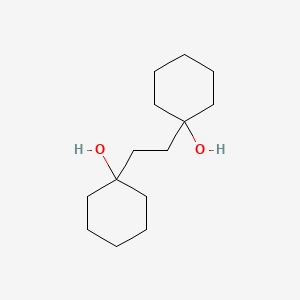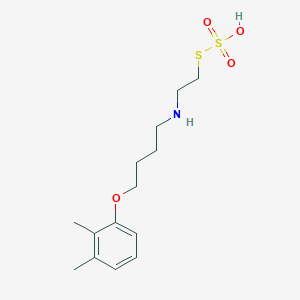
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiosulfate group attached to an aminoethyl chain, which is further connected to a butyl group substituted with a xylyloxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common approach is to start with the preparation of the intermediate 4-(2,3-xylyloxy)butylamine. This intermediate can be synthesized through the reaction of 2,3-xylenol with 4-bromobutylamine under basic conditions. The resulting 4-(2,3-xylyloxy)butylamine is then reacted with ethylene sulfide to introduce the thiosulfate group, forming the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosulfate group typically yields sulfonate derivatives, while reduction can produce thiol derivatives .
Aplicaciones Científicas De Investigación
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate involves its interaction with various molecular targets. The thiosulfate group can participate in redox reactions, influencing cellular redox balance. Additionally, the aminoethyl chain can interact with biological macromolecules, potentially modifying their function. The exact molecular pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate: Similar structure but with a different substitution pattern on the xylyloxy group.
S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate: Similar backbone but with a methoxyphenyl group instead of a xylyloxy group.
Uniqueness
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate is unique due to its specific substitution pattern on the xylyloxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
21224-89-5 |
|---|---|
Fórmula molecular |
C14H23NO4S2 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
1,2-dimethyl-3-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-12-6-5-7-14(13(12)2)19-10-4-3-8-15-9-11-20-21(16,17)18/h5-7,15H,3-4,8-11H2,1-2H3,(H,16,17,18) |
Clave InChI |
MPDLYBOYKQTXQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OCCCCNCCSS(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


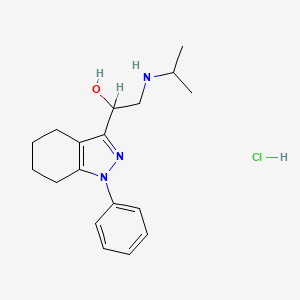

![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)

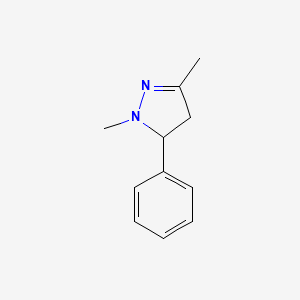
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)

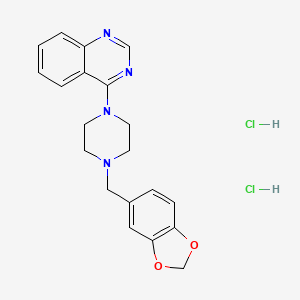
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
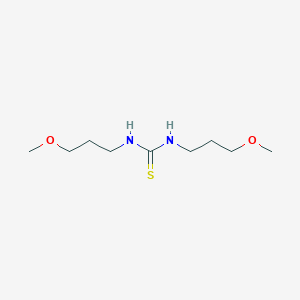
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)


